N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)11-3-1-9(2-4-11)15(23)20-12-5-6-13-10(7-12)8-14(22)21-13/h1-7H,8H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVBZOYMKLTFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves activating 4-(trifluoromethyl)benzoic acid with dicyclohexyl carbodiimide (DCC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). A representative procedure follows:
Activation of Carboxylic Acid :
4-(Trifluoromethyl)benzoic acid (0.75 mmol) is combined with DCC (0.75 mmol) and HOBt (0.75 mmol) in anhydrous THF (20 mL) under nitrogen. The mixture is stirred at 0°C for 1 hour to form the active ester.Coupling with 5-Amino-2-Oxoindoline :
5-Amino-2-oxoindoline (0.75 mmol) is added, and the reaction is stirred at room temperature for 24 hours. Monitoring via thin-layer chromatography (TLC) confirms completion.Workup and Purification :
The reaction is quenched with diluted sulfuric acid, and the organic layer is extracted with ethyl acetate. After evaporation, the crude product is recrystallized from ethanol to yield N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide as a pale yellow solid (65–72% yield).
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | THF | DCC/HOBt | 72 | 98 |
| 2 | DCM | EDC/HCl | 68 | 95 |
| 3 | DMF | DCC/HOBt | 65 | 97 |
Key Observations :
Eschenmoser Coupling for Scalable Synthesis
An alternative route employs Eschenmoser coupling, leveraging 3-bromooxindole derivatives and thiobenzamides. Although originally designed for tyrosine kinase inhibitors, this method adapts to the target compound via:
Synthesis of 3-Bromo-5-Amino-2-Oxoindoline :
5-Amino-2-oxoindoline is brominated using phosphorus oxybromide (POBr₃) in acetic acid, yielding 3-bromo-5-amino-2-oxoindoline (76% yield).Coupling with 4-(Trifluoromethyl)Thiobenzamide :
The brominated intermediate reacts with 4-(trifluoromethyl)thiobenzamide in acetonitrile at 80°C for 12 hours. The (Z)-configuration is preserved, confirmed by NMR coupling constants (J = 7.5 Hz).
Table 2: Eschenmoser Coupling Outcomes
| Entry | Thiobenzamide Derivative | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 4-CF₃-C₆H₄-CSNH₂ | 87 | 99 |
| 2 | 3-CF₃-C₆H₄-CSNH₂ | 78 | 97 |
Advantages :
Structural Characterization
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Carbodiimide Method | Eschenmoser Method |
|---|---|---|
| Yield (%) | 65–72 | 78–87 |
| Purity (%) | 95–98 | 97–99 |
| Scalability | Moderate | High |
| Byproduct Formation | 5–10% | <2% |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide with structurally or functionally related benzamide derivatives, emphasizing substituent effects, biological activities, and applications.
Structural Analogues in Kinase Inhibition
- Compound 104 () :
- Structure : (Z)-N-(3-((1H-imidazol-2-yl)methylene)-2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide.
- Key Differences : Replaces the oxoindolin group with an imidazole-fused oxoindolin scaffold.
- Activity : Acts as a TLK2 inhibitor, with E/Z isomerism (34:66 ratio) complicating isolation. Yield: 41%, Purity: >98% .
- Implications : The imidazole substituent may enhance kinase selectivity compared to the parent compound.
Gastrokinetic Benzamides
- AS-4370 (): Structure: 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate. Key Differences: Incorporates morpholine and fluorobenzyl groups instead of oxoindolin. Activity: Potent gastrokinetic agent with superior gastric emptying activity to metoclopramide and cisapride. Lacks dopamine D2 receptor antagonism, reducing side effects . Implications: The trifluoromethyl group in this compound may confer similar metabolic advantages but with divergent receptor targeting.
Herbicidal Benzamides
- Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide () :
Anticancer and Receptor-Targeting Benzamides
- 4-((4-Ethylpiperazin-1-yl)methyl)-N-(4-methyl-3-((2-oxoindolin-5-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide () :
- Structure : Contains piperazine and oxoindolin-oxy-phenyl groups.
- Activity : Targets DDR1/DDR2 receptors (implicated in cancer), with 99% purity and commercial availability .
- Implications : Piperazine substitution improves solubility and receptor engagement, contrasting with the simpler oxoindolin-amide in the target compound.
Fluorinated Benzamides
Data Tables
Discussion of Key Findings
- Trifluoromethyl Group : Ubiquitous in compared compounds, it enhances lipophilicity and metabolic resistance, critical for both therapeutic and agrochemical applications .
- Substituent-Driven Specificity : The oxoindolin moiety in the target compound suggests kinase targeting, whereas morpholine (AS-4370) or tetrazole () substituents redirect activity to gastrointestinal or herbicidal uses, respectively.
- Synthetic Challenges : Compound 104’s E/Z isomerism underscores the complexity of synthesizing benzamide derivatives with heterocyclic substituents .
Biological Activity
N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide is a synthetic compound belonging to the indolinone derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The structure of this compound features an indolinone core with a trifluoromethyl group, enhancing its lipophilicity and potentially improving pharmacokinetic properties. The synthesis typically involves:
- Formation of the Indolinone Core : Cyclization of an o-nitrobenzylamine derivative under reducing conditions.
- Introduction of the Trifluoromethyl Group : Achieved through nucleophilic substitution using trifluoromethyl iodide.
- Amide Bond Formation : Coupling with a benzamide derivative using reagents like EDCI and HOBt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic effects against diseases such as cancer.
- Receptor Modulation : It interacts with cellular receptors, modulating signal transduction pathways that influence cell proliferation and survival.
- Gene Expression Regulation : Influences the expression of genes related to inflammation and apoptosis, potentially providing anti-inflammatory and anticancer effects .
Therapeutic Potential
Research indicates that this compound has promising applications in treating various conditions:
- Cancer Treatment : It has shown potential as a multitargeting agent in non-small cell lung cancer (NSCLC), particularly against EGFR-TKI-resistant cells by inhibiting both c-MET and SMO pathways .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its use in treating inflammatory diseases.
- Antimicrobial Activity : Some studies have indicated that derivatives of indolinone compounds exhibit antimicrobial properties, although specific data on this compound's efficacy is limited .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the following table:
Case Studies
- Non-Small Cell Lung Cancer (NSCLC) : A study explored the compound's effectiveness against NSCLC cells that had developed resistance to standard therapies. The results indicated significant antiproliferative effects when targeting both c-MET and SMO, suggesting a novel therapeutic strategy for resistant cases .
- Inflammatory Models : In preclinical models, this compound exhibited reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: How can synthetic yield and purity of N-(2-oxoindolin-5-yl)-4-(trifluoromethyl)benzamide be optimized?
Methodological Answer:
The synthesis involves coupling 2-oxoindolin-5-amine with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions. Key optimization strategies include:
- Solvent Selection: Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of the acyl chloride intermediate .
- Catalysis: Add triethylamine (1.5–2.0 eq.) to neutralize HCl, driving the reaction to completion .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Reported yields reach 83% under these conditions .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm the benzamide linkage (δ ~8.0–8.5 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm in ) .
- HRMS: Validate molecular weight (e.g., [M+H] calcd. 271.0883, found 271.0866) with ≤3 ppm error .
- HPLC/LC–MS: Monitor purity (>98%) using a C18 column (MeCN/HO + 0.1% formic acid) .
Basic: What are the primary biological targets and screening strategies for this compound?
Methodological Answer:
- Kinase Inhibition: Prioritize assays against receptor-interacting protein 1 (RIP1K) and RAF kinases due to structural analogs showing activity in inflammatory and oncogenic pathways .
- Cellular Assays: Use KRAS mutant cell lines (e.g., HCT-116) to measure pMEK suppression via Western blot .
- Dose-Response: Perform IC determination with 72-hour proliferation assays (Alamar Blue or CellTiter-Glo) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications: Introduce ethyl or methyl groups at the indolinone 3-position to enhance solubility without compromising kinase binding (see analogs in ).
- Substituent Effects: Replace trifluoromethyl with difluoromethyl to evaluate impact on lipophilicity and target engagement .
- Computational Modeling: Use Glide XP docking to predict interactions with RAF kinases, focusing on hydrophobic enclosures and hydrogen-bond networks .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays: Validate kinase inhibition via both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-ERK ELISA) methods to rule out assay artifacts .
- Metabolic Stability: Test compounds in hepatocyte microsomes to identify if discrepancies arise from rapid degradation .
- Crystallography: Solve co-crystal structures with target kinases (e.g., TLK2) to confirm binding modes .
Advanced: What computational approaches predict binding modes and selectivity?
Methodological Answer:
- Docking Protocols: Use Schrödinger’s Glide XP with OPLS4 force field to simulate interactions. Prioritize poses with hydrogen bonds to hinge regions (e.g., Cys532 in RAF) and hydrophobic enclosure of the trifluoromethyl group .
- MD Simulations: Run 100-ns trajectories to assess stability of protein-ligand complexes .
- Free Energy Perturbation (FEP): Calculate ΔΔG for mutations (e.g., BRAF V600E) to predict resistance profiles .
Advanced: What in vivo models are suitable for efficacy and toxicity studies?
Methodological Answer:
- Xenograft Models: Use KRAS mutant colorectal (e.g., SW620) or pancreatic (MiaPaCa-2) cancer models. Administer compound orally (10–30 mg/kg BID) and measure tumor growth inhibition via caliper .
- PK/PD Analysis: Collect plasma/tissue samples at 0.5, 2, 6, and 24 hours post-dose. Correlate exposure (AUC) with pERK suppression .
- Safety Profiling: Conduct 14-day repeat-dose toxicity studies in rodents, monitoring liver enzymes (ALT/AST) and body weight .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
